Lithium iodate

Descripción general

Descripción

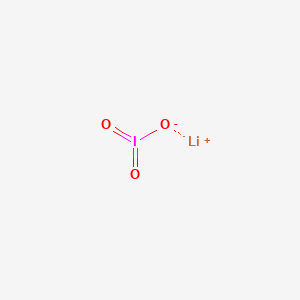

Lithium iodate is an inorganic compound with the chemical formula LiIO₃. It is a white, crystalline solid that is highly soluble in water. This compound is known for its unique optical properties, making it valuable in various scientific and industrial applications. This compound is particularly noted for its use in nonlinear optics, acousto-optical devices, and piezoelectric applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium iodate can be synthesized through several methods. One common approach involves the reaction of lithium hydroxide with iodic acid:

LiOH+HIO3→LiIO3+H2O

Another method involves the direct reaction of lithium carbonate with iodic acid:

Li2CO3+2HIO3→2LiIO3+H2O+CO2

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving lithium carbonate in a concentrated solution of iodic acid. The resulting solution is then evaporated to obtain this compound crystals. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although it is relatively stable under normal conditions.

Reduction: It can be reduced to lithium iodide and oxygen gas when heated in the presence of a reducing agent.

Substitution: this compound can participate in substitution reactions where the iodate ion is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas or carbon monoxide can be used to reduce this compound.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize this compound under specific conditions.

Major Products Formed:

Reduction: Lithium iodide (LiI) and oxygen (O₂).

Oxidation: Higher oxidation states of iodine compounds.

Aplicaciones Científicas De Investigación

Lithium iodate has a wide range of applications in scientific research:

Nonlinear Optics: It is used in the generation of second and third harmonics of laser light, making it valuable in laser technology.

Acousto-Optical Devices: Its piezoelectric properties make it suitable for use in devices that modulate light with sound waves.

Piezoelectric Applications: this compound is used in sensors and actuators due to its ability to generate an electric charge in response to mechanical stress.

Medical Imaging: It is explored for potential use in medical imaging techniques due to its unique optical properties.

Mecanismo De Acción

The mechanism by which lithium iodate exerts its effects is primarily through its interaction with light and sound waves. In nonlinear optics, this compound crystals can convert incoming laser light into higher harmonics, effectively changing the wavelength of the light. This property is utilized in various laser applications. In acousto-optical devices, this compound’s piezoelectric properties allow it to modulate light based on sound wave interactions .

Comparación Con Compuestos Similares

Lithium Aluminum Iodate (LiAl(IO₃)₄): This compound shares similar optical properties but has different structural characteristics and applications.

Lithium Zinc Iodate (LiZn(IO₃)₃): Another similar compound used in nonlinear optics, but with distinct crystal structures and properties.

Uniqueness of Lithium Iodate: this compound is unique due to its high nonlinear optical coefficient and its ability to generate higher harmonics of laser light efficiently. Its piezoelectric properties also make it stand out among other iodate compounds, providing versatility in various scientific and industrial applications .

Actividad Biológica

Lithium iodate (LiIO3) is a compound that has garnered attention for its biological activity, particularly due to the presence of lithium, which is known for its therapeutic effects in psychiatry. This article explores the biological mechanisms, effects on cellular processes, and potential therapeutic applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is primarily recognized for its use in various applications, including piezoelectric materials and as a source of lithium and iodine in chemical syntheses. However, its biological implications are significant, particularly regarding how lithium ions interact with cellular mechanisms.

Lithium has been shown to exert multifaceted effects on biological systems through various pathways:

- Inhibition and Activation of Signaling Pathways : Lithium ions can inhibit certain enzymes and activate others, leading to changes in intracellular signaling. For example, lithium inhibits glycogen synthase kinase 3 beta (GSK3β), which plays a critical role in regulating cell proliferation and apoptosis . This inhibition can lead to increased expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and dynorphins.

- Regulation of Neurotransmitter Release : Lithium modulates neurotransmitter systems by affecting calcium levels and the activity of ion channels. It has been observed to decrease intracellular calcium concentrations, which can inhibit the release of neurotransmitters like norepinephrine, serotonin, and dopamine .

- Immunomodulatory Effects : this compound also appears to influence immune responses. Clinical studies indicate that lithium can induce granulocytosis and lymphopenia while enhancing the activity of monocytes and natural killer (NK) cells. This suggests a complex immunomodulatory role that could have therapeutic implications .

Table 1: Summary of Biological Activities of this compound

| Target | Mechanism | Result |

|---|---|---|

| G proteins | Inhibition | Decreased cAMP concentration |

| PI3K | Activation | Akt-1 activation |

| GSK3β | Inhibition | Increased glycogen synthesis |

| Neurotransmitter Systems | Modulation | Altered release of serotonin and dopamine |

| Immune Cells | Stimulation | Increased IgG and IgM synthesis by B cells |

Case Studies

- Psychiatric Applications : Lithium compounds, including this compound, have been studied for their mood-stabilizing effects in bipolar disorder. A review highlighted that lithium can effectively reduce the frequency of manic episodes and stabilize mood swings .

- Neuroprotective Effects : Research indicates that lithium treatment can lead to structural changes in the brain, such as increased gray matter density in regions associated with emotional regulation like the amygdala and hippocampus .

- Cytotoxicity Studies : A study on hydroxyapatite nanostructures doped with lithium iodide demonstrated varying effects on splenic cells. While lower concentrations showed stimulatory effects on activated splenic cells, higher concentrations were cytotoxic to normal splenic cells. This highlights the dual nature of lithium's effects depending on concentration .

Propiedades

IUPAC Name |

lithium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAXZVHFYFGNBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiIO3, ILiO3 | |

| Record name | lithium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014446 | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13765-03-2 | |

| Record name | Lithium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodate (LiIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1685PBD1HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of lithium iodate?

A1: this compound has the molecular formula LiIO3 and a molecular weight of 181.84 g/mol.

Q2: What crystal structures does this compound exhibit?

A2: LiIO3 is known to exist in several polymorphic forms. The most common is the hexagonal α-LiIO3. Other forms include γ-LiIO3 and a tetragonal form. [, , ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize various techniques such as X-ray diffraction (XRD) to determine crystal structure, UV-Vis-NIR spectroscopy to analyze optical absorption properties, and FTIR spectroscopy to identify characteristic vibrational modes of the material. [, , , ]

Q4: Why is this compound important for nonlinear optics?

A4: LiIO3 exhibits significant nonlinear optical (NLO) properties, particularly its large second-order nonlinear susceptibility. This makes it highly efficient for second harmonic generation (SHG), a process where the frequency of light is doubled, and other nonlinear optical processes. [, , , , ]

Q5: What are some specific applications of LiIO3 in nonlinear optics?

A5: LiIO3 crystals have been successfully used for intracavity frequency doubling of lasers, generating UV radiation for spectroscopy, and developing optical parametric oscillators and amplifiers for tunable laser sources. [, , , , , , , ]

Q6: How does temperature affect the optical properties of LiIO3?

A6: Temperature significantly influences the refractive index of LiIO3, which impacts its phase-matching conditions for nonlinear optical processes. Additionally, the generation of radiation-induced defects at different temperatures affects its optical absorption spectrum. [, , ]

Q7: Can LiIO3 be used in waveguide applications?

A7: Yes, LiIO3 can be used to create optical waveguides, which are essential components for integrated optics. Researchers have fabricated waveguides in LiIO3 using techniques like proton implantation and by incorporating LiIO3 nanocrystals in a Laponite matrix. [, , ]

Q8: What factors can influence the optical strength and damage threshold of LiIO3 crystals?

A8: The presence of defects within the crystal lattice, such as impurities or structural imperfections, can significantly lower the optical damage threshold of LiIO3, particularly under high-intensity laser irradiation. []

Q9: How does the growth process affect the quality and properties of LiIO3 crystals?

A9: The growth conditions, including temperature, pH, and purity of the starting materials, play a crucial role in determining the crystal quality, defect density, and ultimately, the optical performance of LiIO3. [, ]

Q10: Can LiIO3 be used in humid environments?

A10: LiIO3 can be sensitive to humidity. In ambient conditions, dip-coated LiIO3 layers exhibit sensitivity to humidity, potentially leading to the formation of surface LiIO3 crystals. []

Q11: Does LiIO3 exhibit piezoelectric and photoelastic properties?

A11: Yes, LiIO3 displays both piezoelectric and photoelastic effects. While its acousto-optic figure of merit is less than other materials like α-HIO3, its combination of a large piezoelectric effect and low dielectric constant makes it suitable for high-frequency transducer applications. []

Q12: What is known about the ionic conductivity of LiIO3?

A12: Studies on the ionic conductivity of LiIO3 crystals reveal that the dielectric response at room temperature is associated with the relaxation of space charges. The activation energy for ionic conduction varies with temperature and is influenced by factors like doping and the acidity of the growth solution. []

Q13: Have computational methods been used to study LiIO3?

A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the electronic band structure and optical properties of LiIO3. These studies provide insights into the origins of its nonlinear optical behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.